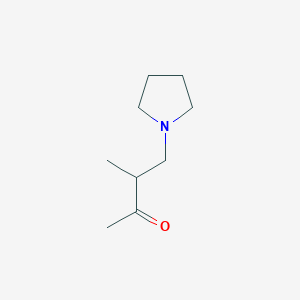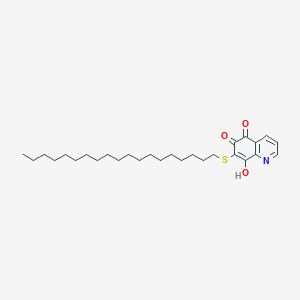
6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione is a chemical compound known for its unique structure and properties It is a derivative of quinoline, featuring a hydroxy group at the 6th position, a nonadecylmercapto group at the 7th position, and a quinolindione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinolindione Core: The quinolindione core can be synthesized through a condensation reaction between aniline and a suitable diketone under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 6th position can be introduced via a hydroxylation reaction using reagents such as hydrogen peroxide or a peracid.
Attachment of the Nonadecylmercapto Group: The nonadecylmercapto group can be attached through a thiolation reaction, where a nonadecylthiol is reacted with the quinolindione core in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinolindione core can be reduced to a quinoline derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nonadecylmercapto group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinolindione derivatives with carbonyl groups.
Reduction: Formation of quinoline derivatives.
Substitution: Formation of substituted quinolindione derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione involves its interaction with molecular targets and pathways. The hydroxy and nonadecylmercapto groups can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The quinolindione core may also play a role in binding to specific receptors or proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-7-octadecylmercapto-5,8-quinolindione: Similar structure with an octadecylmercapto group instead of a nonadecylmercapto group.
6-Hydroxy-7-hexadecylmercapto-5,8-quinolindione: Similar structure with a hexadecylmercapto group instead of a nonadecylmercapto group.
6-Hydroxy-7-dodecylmercapto-5,8-quinolindione: Similar structure with a dodecylmercapto group instead of a nonadecylmercapto group.
Uniqueness
6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione is unique due to its specific nonadecylmercapto group, which imparts distinct physical and chemical properties
Propiedades
Número CAS |
53193-63-8 |
|---|---|
Fórmula molecular |
C28H43NO3S |
Peso molecular |
473.7 g/mol |
Nombre IUPAC |
8-hydroxy-7-nonadecylsulfanylquinoline-5,6-dione |
InChI |
InChI=1S/C28H43NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-33-28-26(31)24-23(20-19-21-29-24)25(30)27(28)32/h19-21,31H,2-18,22H2,1H3 |
Clave InChI |
QEEUXGABIRIFBL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCSC1=C(C2=C(C=CC=N2)C(=O)C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


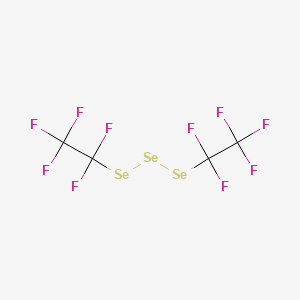
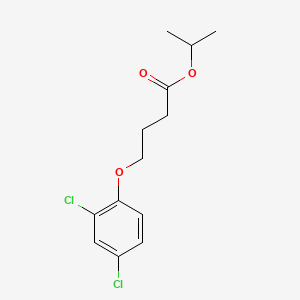
![N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine](/img/structure/B14650573.png)
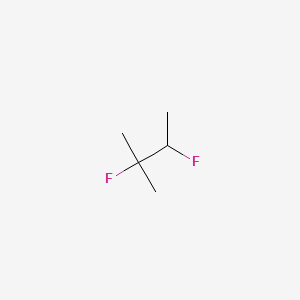
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)

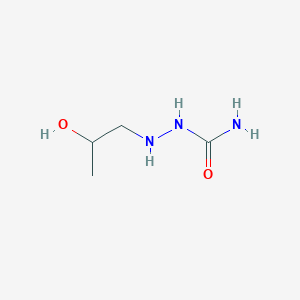
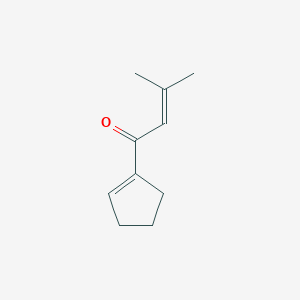

![7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14650628.png)
![2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14650629.png)


